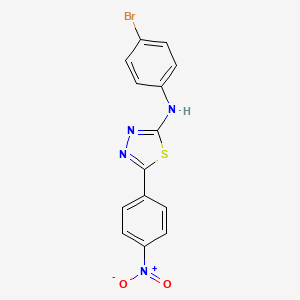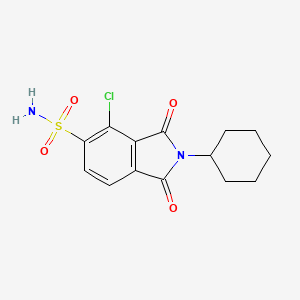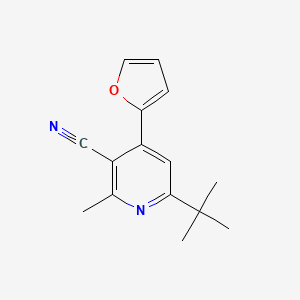
2,6-Bis((S)-4-benzyl-5,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis((S)-4-benzyl-5,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two oxazoline rings attached to a central pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((S)-4-benzyl-5,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine typically involves the reaction of pyridine-2,6-dicarboxylic acid with (S)-4-benzyl-5,5-diphenyl-4,5-dihydrooxazole. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the oxazoline rings. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form, suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis((S)-4-benzyl-5,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to new derivatives.
Substitution: The benzyl and diphenyl groups can be substituted with other functional groups to create a wide range of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and reaction time, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while substitution reactions can lead to a diverse array of derivatives with different substituents on the benzyl and diphenyl groups.
Wissenschaftliche Forschungsanwendungen
2,6-Bis((S)-4-benzyl-5,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a ligand in coordination chemistry, where it forms complexes with various metal ions
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes, which play crucial roles in biological processes.
Medicine: Research is ongoing to explore the potential of this compound and its derivatives as therapeutic agents, particularly in the field of cancer treatment, where metal-based drugs have shown promise.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials, such as polymers and coatings, with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of 2,6-Bis((S)-4-benzyl-5,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine is primarily related to its ability to coordinate with metal ions. The oxazoline rings and the central pyridine ring provide multiple coordination sites, allowing the compound to form stable complexes with various metal ions. These complexes can then participate in catalytic reactions, where the metal center facilitates the transformation of substrates into products. The specific molecular targets and pathways involved depend on the nature of the metal ion and the type of reaction being catalyzed.
Vergleich Mit ähnlichen Verbindungen
2,6-Bis((S)-4-benzyl-5,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine can be compared with other similar compounds, such as:
2,6-Bis(4-phenyl-2-oxazolinyl)pyridine: This compound has similar structural features but lacks the benzyl and diphenyl substituents, which can affect its chemical properties and applications.
2,6-Bis(1H-imidazol-2-yl)pyridine:
2,6-Bis(4,5-dihydrothiazol-2-yl)pyridine: The presence of thiazoline rings in this compound introduces sulfur atoms, which can influence its reactivity and coordination behavior.
Eigenschaften
Molekularformel |
C49H39N3O2 |
|---|---|
Molekulargewicht |
701.8 g/mol |
IUPAC-Name |
(4S)-4-benzyl-2-[6-[(4S)-4-benzyl-5,5-diphenyl-4H-1,3-oxazol-2-yl]pyridin-2-yl]-5,5-diphenyl-4H-1,3-oxazole |
InChI |
InChI=1S/C49H39N3O2/c1-7-20-36(21-8-1)34-44-48(38-24-11-3-12-25-38,39-26-13-4-14-27-39)53-46(51-44)42-32-19-33-43(50-42)47-52-45(35-37-22-9-2-10-23-37)49(54-47,40-28-15-5-16-29-40)41-30-17-6-18-31-41/h1-33,44-45H,34-35H2/t44-,45-/m0/s1 |
InChI-Schlüssel |
WHSZKOONSJSBES-GSVOJQHPSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@H]2C(OC(=N2)C3=NC(=CC=C3)C4=N[C@H](C(O4)(C5=CC=CC=C5)C6=CC=CC=C6)CC7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 |
Kanonische SMILES |
C1=CC=C(C=C1)CC2C(OC(=N2)C3=NC(=CC=C3)C4=NC(C(O4)(C5=CC=CC=C5)C6=CC=CC=C6)CC7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(4-Chlorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12906183.png)
![Furan, tetrahydro-2-[(1R)-1-iodo-3-phenylpropyl]-, (2R)-](/img/structure/B12906191.png)




![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-phenyl-](/img/structure/B12906206.png)





